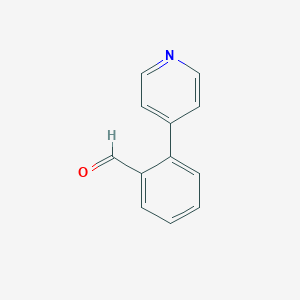

2-(4-Pyridinyl)benzaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-pyridin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSCYFZOYJSYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349086 | |

| Record name | 2-(4-Pyridinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176526-00-4 | |

| Record name | 2-(4-Pyridinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176526-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Pyridinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-(4-Pyridinyl)benzaldehyde

The synthesis of this compound can be achieved through several established chemical pathways. These routes primarily involve condensation reactions and palladium-catalyzed cross-coupling reactions, each offering distinct advantages in terms of efficiency and substrate scope.

Condensation-Based Synthesis Approaches

Condensation reactions represent a classical approach to forming carbon-carbon bonds. In the context of this compound synthesis, these reactions typically involve the reaction of a pyridine (B92270) derivative with a benzaldehyde (B42025) precursor. One such method is the Knoevenagel condensation, where this compound can react with active methylene (B1212753) compounds. For instance, the reaction of 4-methylpyridine (B42270) with benzaldehyde can yield an intermediate alcohol, 1-phenyl-2-(4-pyridyl)ethanol, which upon dehydration, would form the corresponding stilbene (B7821643) derivative. researchgate.net While this specific example leads to a related structure, it illustrates the principle of forming a new carbon-carbon bond between the pyridine and phenyl rings, a key step that can be adapted for the synthesis of the target aldehyde.

Another relevant condensation approach involves the reaction of an appropriate pyridine derivative with a suitable benzaldehyde derivative under conditions that facilitate the formation of the desired biaryl linkage. The Guareschi-Thorpe condensation, for example, is a classic method for synthesizing highly substituted 2-pyridones from cyanoacetamide and a 1,3-diketone, showcasing a pathway to construct the pyridine ring itself. beilstein-journals.org While not a direct synthesis of this compound, it highlights the versatility of condensation reactions in building complex heterocyclic structures.

The table below summarizes a representative condensation-based approach.

| Reactants | Reagents/Conditions | Product | Reference |

| 4-methylpyridine, Benzaldehyde | None (Absence of condensing agent) | 1-phenyl-2-(4-pyridyl)ethanol | researchgate.net |

Interactive Data Table: Condensation-Based Synthesis

| Reactant 1 | Reactant 2 | Conditions | Intermediate Product |

| 4-methylpyridine | Benzaldehyde | No catalyst or solvent | 1-phenyl-2-(4-pyridyl)ethanol |

Catalytic Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. Several types of these reactions are employed for the synthesis of this compound and its derivatives, including Suzuki-Miyaura, Stille, and Heck couplings. rsc.org

Suzuki-Miyaura Coupling: This reaction is a widely used method for creating biaryl compounds and involves the coupling of an organoboron compound with an organohalide. mdpi.com For the synthesis of this compound, this typically involves the reaction of a pyridylboronic acid or ester with a halobenzaldehyde, or vice versa. nih.govresearchgate.net For example, this compound can be synthesized by the Suzuki-Miyaura coupling of 2-formylbenzeneboronic acid with 4-bromopyridine. chemicalbook.com The reaction is often catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) or a combination of palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand, in the presence of a base. researchgate.netacs.org The choice of catalyst, ligand, and base can significantly impact the reaction's efficiency and selectivity. acs.orgnih.gov

A study demonstrated the synthesis of pyridyl-substituted benzaldehydes using Suzuki-Miyaura coupling with different catalytic systems, highlighting the versatility of this method. researchgate.net Another report detailed a general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles with aryl bromides, achieving good to excellent yields. nih.gov Microwave-assisted Suzuki reactions have also been shown to be effective, often leading to shorter reaction times and high yields.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. rsc.orguwindsor.ca This method is known for its tolerance of a wide range of functional groups. uwindsor.ca In the context of synthesizing this compound, a tributylstannylpyridine could be coupled with a halobenzaldehyde. The synthesis of related biaryl compounds has been achieved through Stille coupling, demonstrating its applicability in forming the necessary carbon-carbon bond. mdpi.comnih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. diva-portal.org While not a direct route to this compound itself, it is a powerful tool for the arylation of alkenes and can be used to synthesize precursors or derivatives. diva-portal.orgresearchgate.net For example, the Heck reaction can be used to introduce an aryl group to a vinylpyridine, which could then be further functionalized.

The following table provides examples of catalytic cross-coupling reactions for the synthesis of this compound and related structures.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| Suzuki-Miyaura | 2-Formylbenzeneboronic acid | 4-Bromopyridine | bis-triphenylphosphine-palladium(II) chloride, sodium carbonate, triphenylphosphine | This compound | 89% | chemicalbook.com |

| Suzuki-Miyaura | 4-Ethynylbenzaldehyde | 2-Bromopyridine | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(2-Pyridinyl)benzaldehyde | Good | nih.gov |

| Suzuki-Miyaura | 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) complex, KOH, H₂O/EtOH (Microwave) | 4-Acetylbiphenyl | High |

Interactive Data Table: Catalytic Cross-Coupling Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Suzuki-Miyaura | 2-Formylbenzeneboronic acid | 4-Bromopyridine | bis-triphenylphosphine-palladium(II) chloride | Sodium carbonate | This compound |

| Suzuki-Miyaura | 4-Ethynylbenzaldehyde | 2-Bromopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | 4-(2-Pyridinyl)benzaldehyde |

| Stille | N-[(tributylstannyl)methyl]phthalimides | Bromobenzene | Pd catalyst | - | Protected phenylmethylamines |

Alternative Synthetic Strategies and Derivatization

Beyond condensation and cross-coupling reactions, other synthetic strategies can be employed to produce this compound and its derivatives. One such method involves the reduction of a nitrile precursor. For instance, a two-step synthesis starting from 4-chlorobenzonitrile (B146240) has been reported, where an etherification reaction is followed by hydrogenation of the resulting nitrile to the aldehyde using Raney nickel.

Another approach involves a one-pot reduction/cross-coupling procedure. acs.org This method utilizes a stable aluminum hemiaminal as a protected aldehyde intermediate, which can then undergo cross-coupling with organometallic reagents. acs.org This strategy allows for the synthesis of various substituted benzaldehydes.

Furthermore, derivatization of this compound itself can lead to a variety of other useful compounds. For example, it can undergo Schiff base formation with primary amines.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the synthesis of this compound and related compounds, several green approaches have been explored.

One key aspect is the use of more environmentally benign solvents. ijcrcps.com For example, reactions have been developed in aqueous media or solvent-free conditions. tandfonline.com The use of water as a solvent in Suzuki-Miyaura couplings, often in combination with microwave irradiation, has been shown to be effective. Solvent-free, three-component synthesis of 2,4,6-triarylpyridines using a reusable heterogeneous catalyst like ZSM-5 is another example of a green protocol. tandfonline.com

Catalyst efficiency and reusability are also central to green chemistry. The development of highly active catalysts that can be used in very low concentrations (low mol % or ppm levels) minimizes waste and cost. acs.org Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly advantageous. tandfonline.com

Atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is another important metric. tandfonline.com One-pot reactions, where multiple synthetic steps are carried out in a single reactor without isolating intermediates, often lead to higher atom economy and reduced waste. acs.orgacs.org The one-pot synthesis of 1,5-diketones under transition-metal-free conditions is a good example of this principle. acs.org

The development of sustainable, one-pot synthetic routes for related heterocyclic compounds, such as 2,4,5-trisubstituted-2-imidazolines, in green solvents further highlights the ongoing efforts to make chemical synthesis more environmentally friendly. rsc.org

The table below highlights some green chemistry approaches relevant to the synthesis of pyridinyl-containing compounds.

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

| Use of Greener Solvents | Suzuki-Miyaura coupling in water/ethanol | Synthesis of biaryls using a pyridine-pyrazole/Pd(II) catalyst under microwave irradiation. | |

| Heterogeneous Catalysis | Solvent-free three-component synthesis | Synthesis of 2,4,6-triarylpyridines using ZSM-5 as a reusable catalyst. | tandfonline.com |

| One-Pot Synthesis | Transition-metal-free synthesis of 1,5-diketones | A one-pot strategy with minimal base, short reaction times, and good to excellent yields. | acs.org |

| Atom Economy | One-pot, three-component synthesis | Efficient production of desired compounds with excellent atom economy. | tandfonline.com |

Interactive Data Table: Green Chemistry Approaches

| Principle | Method | Catalyst | Solvent | Advantage |

| Greener Solvents | Suzuki-Miyaura Coupling | Pyridine-pyrazole/Pd(II) complex | Water/Ethanol | Reduced use of hazardous organic solvents |

| Heterogeneous Catalysis | Three-component Synthesis | ZSM-5 | Solvent-free | Catalyst is reusable, minimizing waste |

| One-Pot Synthesis | Diketone Synthesis | None (Transition-metal-free) | Ethanol/Dichloromethane | Increased efficiency, reduced waste from intermediate purification |

Reactivity Profiles and Mechanistic Investigations

Pyridine (B92270) Moiety Reactivity and Functionalization

The pyridine ring in 2-(4-Pyridinyl)benzaldehyde is not merely a passive substituent; it possesses its own distinct reactivity. As an electron-deficient aromatic heterocycle, it is generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic attack and C-H functionalization, particularly when activated. uiowa.edu

Strategies for the functionalization of pyridines are crucial for synthesizing derivatives used in pharmaceuticals, agrochemicals, and materials science. researchgate.net Transition-metal-catalyzed cross-coupling reactions are widely employed for this purpose. researchgate.net For instance, palladium-catalyzed Suzuki coupling reactions between a boronic acid derivative (like 2-formylbenzeneboronic acid) and a halopyridine (like 4-bromopyridine) represent a viable synthetic route to the this compound scaffold itself. chemicalbook.com

Direct C-H functionalization offers an efficient pathway to modify the pyridine ring without pre-functionalization. acs.orgnih.gov Deprotonative functionalization, using strong bases to generate a pyridyl anion, allows for reaction with various electrophiles, including aldehydes. jst.go.jp Catalytic systems have been developed that enable the coupling of 3,5-dihalopyridines with a range of aldehydes at the C-4 position under ambient conditions. jst.go.jp

Furthermore, the nitrogen atom of the pyridine ring imparts basicity and serves as a coordination site for metal ions. This property is extensively used in coordination chemistry, where this compound and its derivatives can act as ligands, forming stable complexes with various metals. chemimpex.com

Intermolecular and Intramolecular Interaction Analysis

The solid-state structure and bulk properties of this compound are dictated by a combination of intermolecular and intramolecular interactions. The presence of the aromatic rings and the polar aldehyde and pyridine groups allows for a range of non-covalent interactions.

Intermolecular Interactions: The pyridine nitrogen and the aldehyde oxygen can act as hydrogen bond acceptors. In crystal structures of related styrylpyridine derivatives, weak intermolecular C-H···N and C-H···O hydrogen bonds are observed, which link molecules into larger supramolecular assemblies. mdpi.comnih.gov Additionally, π-π stacking interactions between the phenyl and pyridine rings of adjacent molecules can play a significant role in the crystal packing. mdpi.comrsc.org The balance of these weak interactions can lead to the formation of different crystal forms (polymorphs) with tunable physical properties, such as fluorescence. rsc.org

Intramolecular Interactions: The relative orientation of the two aromatic rings is a key structural feature. In the crystal structure of the related isomer, trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde, the pyridyl ring and the phenylcarbaldehyde group are nearly coplanar with the linking double bond, indicating a high degree of conjugation. mdpi.com For this compound, a degree of rotational freedom exists around the C-C bond connecting the two rings. Computational studies, such as Density Functional Theory (DFT), can be employed to analyze the conformational preferences and the electronic structure, including intramolecular hydrogen bonding possibilities and charge transfer within the molecule. researchgate.net Infrared spectroscopy is another powerful tool for probing intramolecular interactions in conjugated systems. acs.org

The interplay of these interactions is crucial in determining the molecule's conformation and packing, which in turn governs its photophysical properties and its utility as a building block in materials science. rsc.org

Coordination Chemistry and Ligand Development

Synthesis and Characterization of Transition Metal Complexes

2-(4-Pyridinyl)benzaldehyde and its derivatives have been extensively used to synthesize a range of transition metal complexes, with a particular focus on their photophysical and catalytic properties. The ability to form stable complexes with various metal ions has led to significant research into their potential applications.

Iridium(III) Complexes: Electrophosphorescence and Optoelectronic Applications

Iridium(III) complexes derived from ligands incorporating the this compound scaffold have shown significant promise in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). These complexes often exhibit strong electrophosphorescence, a property that allows for high quantum efficiencies in light-emitting devices.

Researchers have synthesized and characterized a variety of iridium(III) complexes where ligands derived from this compound act as cyclometalating or ancillary ligands. For instance, dinuclear iridium(III) complexes with bridging chlorides have been synthesized and their structures determined by X-ray crystallography. researchgate.net Other studies have focused on mononuclear iridium(III) complexes featuring N^N^O and O^N^N–N^N^O-coordinating Schiff-base ligands derived from salicylaldehydes and N-methyl-hydrazinopyridines. rsc.org These complexes have been shown to be phosphorescent in solution at room temperature, with their emission properties tunable by modifying the substituents on the ligand framework. rsc.orgnih.gov The photophysical properties of these iridium complexes, including their absorption and emission spectra, have been extensively studied, revealing their potential for applications in light-activated molecular machines and as photosensitizers. nih.govacademie-sciences.fr

Table 1: Photophysical Data for Selected Iridium(III) Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (µs) |

| [Ir(tpy)L2Cl]+ | >400 | ~600-700 | 0.16 | ~1-2 |

| [Ir(dpyx)L1]PF6 | >400 | ~600 | 0.04 | ~0.5 |

| [Ir(dpyx)L2]PF6 | >400 | ~620 | 0.06 | ~0.7 |

| [Ir(dpyx)L3]PF6 | >400 | ~625 | 0.05 | ~0.6 |

| [Ir(dpyx)L4]PF6 | >400 | ~630 | 0.07 | ~0.8 |

Data compiled from various sources. rsc.orgacademie-sciences.fr L represents ligands derived from this compound derivatives. tpy = terpyridine, dpyx = 1,3-di(pyridyl)-4,6-dimethylbenzene.

Zinc(II) and Ruthenium(II) Coordination Compounds

The coordination chemistry of this compound extends beyond iridium to other transition metals like zinc(II) and ruthenium(II). Schiff base ligands derived from this aldehyde have been used to create novel zinc(II) and ruthenium(II) complexes. In some instances, the metal ion has been observed to promote the oxidation of the azomethine bond of the Schiff base ligand. researchgate.net

For example, a study involving a Schiff base derived from p-toluidine (B81030) and pyridine-2-carboxaldehyde (a related pyridyl aldehyde) revealed different coordination behaviors for zinc(II) and ruthenium(II). The zinc(II) complex showed a trigonal pyramidal geometry, while the ruthenium(II) center coordinated to a pyridine-2-carboxylic acid formed from the oxidation of the Schiff base. The synthesis and characterization of such complexes contribute to a deeper understanding of the role of the metal center in directing the final structure and reactivity of the coordination compound. acs.org

Exploration of Other Metal Ion Complexation

The versatility of this compound and its derivatives as ligands allows for complexation with a wide range of other metal ions. Research has explored the synthesis of complexes with palladium(II), platinum(II), copper(II), nickel(II), cobalt(II), and iron(III). sciensage.infonih.gov Thiosemicarbazone derivatives of benzaldehyde (B42025) have been used to create palladium(II) and platinum(II) complexes with potential antitumor activity. nih.gov Similarly, Schiff base ligands derived from 2-aminopyridine (B139424) and substituted benzaldehydes have been used to synthesize iron(III), cobalt(II), nickel(II), and copper(II) complexes, which have been characterized by various spectroscopic and analytical techniques. sciensage.info The study of these complexes is driven by their potential applications in catalysis, materials science, and medicinal chemistry. mdpi.comsoton.ac.ukresearchgate.net

Development of Metal-Organic Frameworks and Coordination Polymers

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgresearchgate.net The predictable and tunable nature of their structures makes them highly promising for a variety of applications. nih.gov this compound and related pyridyl-containing ligands have been utilized as building blocks in the synthesis of MOFs and coordination polymers. researchgate.netlumtec.com.tw

Applications in Gas Storage and Separation Technologies

The porous nature and high surface area of MOFs make them ideal candidates for gas storage and separation. wikipedia.orgnih.gov While specific examples directly employing this compound in gas storage applications are not extensively detailed in the provided search results, the general principle relies on the ability to create frameworks with specific pore sizes and chemical environments tailored for the selective adsorption of certain gases. The functional groups within the MOF structure, which can be introduced through ligands like derivatives of this compound, play a crucial role in the interaction with gas molecules. mdpi.com For instance, MOFs have been investigated for the storage of methane (B114726) (CH4) and for their potential in separating carbon dioxide (CO2) from other gases. nih.gov The development of new MOFs using versatile ligands is an active area of research aimed at improving the efficiency and capacity of these materials for energy and environmental applications. acs.org

Schiff Base Ligands Derived from this compound and Their Coordination Behavior

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a significant class of ligands in coordination chemistry. bibliomed.org They are typically synthesized through a condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone. The formation of Schiff bases from this compound involves the reaction of its aldehyde functional group with a primary amine (R-NH₂). This reaction yields an imine product that incorporates the 2-(4-pyridinyl)phenyl moiety.

The resulting Schiff base ligands are of particular interest due to their potential for multidentate coordination. They inherently possess at least two potential donor sites: the nitrogen atom of the azomethine group and the nitrogen atom of the pyridine (B92270) ring. bibliomed.org This dual-site availability allows them to act as effective chelating agents for a wide variety of metal ions.

The synthesis of these ligands is generally straightforward, often achieved by refluxing equimolar amounts of this compound and the desired primary amine in a suitable solvent like ethanol. sciensage.info The specific amine used in the synthesis can be varied to modify the resulting ligand's steric and electronic properties or to introduce additional donor atoms, thereby increasing its denticity. For instance, reacting this compound with 2-aminopyridine produces the bidentate N,N'-donor ligand N-(Pyridin-2-yl)-[2-(pyridin-4-yl)phenyl]methanimine.

The coordination behavior of these ligands is versatile. In many cases, they act as bidentate ligands, binding to a metal center through both the pyridinyl and azomethine nitrogen atoms to form a stable chelate ring. researchgate.net However, the coordination mode can be influenced by the nature of the metal ion. Research on silver(I) complexes with Schiff bases derived from 4-pyridinyl derivatives has shown that coordination can occur exclusively through the pyridinyl nitrogen atoms, without involving the azomethine nitrogen. science.gov This highlights the flexibility of these ligands and the role of the metal's electronic preferences in determining the final complex structure.

The geometry of the resulting metal complexes is dependent on the coordination number of the metal ion and the specific ligand structure, leading to various possible arrangements such as octahedral, square planar, or tetrahedral. sciensage.inforesearchgate.net

The following tables summarize representative Schiff base ligands derived from this compound and their coordination characteristics with metal ions.

Table 1: Examples of Schiff Base Ligands Derived from this compound Select a row to see more details.

| Primary Amine Reactant | Resulting Schiff Base Ligand Name | Potential Donor Atoms |

|---|---|---|

| 2-Aminopyridine | N-(Pyridin-2-yl)-[2-(pyridin-4-yl)phenyl]methanimine | Azomethine Nitrogen, Pyridinyl Nitrogen |

Table 2: Coordination Behavior of Schiff Bases Derived from 4-Pyridinyl Aldehydes Select a row for coordination details.

| Metal Ion | Ligand Type | Observed Coordination Mode | Resulting Complex Geometry |

|---|---|---|---|

| Silver(I) | Schiff bases from 4-pyridinyl derivatives science.gov | Monodentate via Pyridinyl Nitrogen | Linear (likely) science.gov |

| Palladium(II) | General Pyridinyl-Aldehyde Ligands | Bidentate via Aldehyde O and Pyridinyl N | Square Planar |

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the molecular structure of 2-(4-Pyridinyl)benzaldehyde. By probing the vibrational energy levels of the molecule, these methods provide a unique fingerprint based on the characteristic vibrations of its functional groups and skeletal framework.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, typically recorded in the range of 4000–400 cm⁻¹, reveals key information about its functional groups. jocpr.com A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is a prominent feature, generally observed around 1700 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ region. nih.gov Furthermore, the spectrum displays characteristic bands for the pyridine (B92270) and benzene (B151609) rings, including C=C and C=N stretching vibrations within the 1600-1500 cm⁻¹ range. scirp.org The absence of a broad O-H stretching band around 3300 cm⁻¹ confirms the absence of significant amounts of the corresponding alcohol, which could be a potential impurity.

A study combining experimental FT-IR analysis with Density Functional Theory (DFT) calculations for the related molecule 4-(2-Pyridyl)benzaldehyde (42PBD) provided detailed assignments of the observed vibrational bands. jocpr.com For instance, the C-H stretching vibrations were observed at 3349 and 3076 cm⁻¹ in the FT-IR and FT-Raman spectra, respectively. jocpr.com

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR spectroscopy, FT-Raman spectroscopy offers valuable insights, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound is typically recorded over a range of 3500–100 cm⁻¹. jocpr.com A notable feature in the Raman spectrum is often the strong signal from the symmetric breathing modes of the aromatic rings.

For the related 42PBD, the C-H in-plane bending vibrations were observed in the FT-Raman spectrum at 1411, 1292, 1211, 1172, 1154, and 1062 cm⁻¹. jocpr.com The combination of both FT-IR and FT-Raman data allows for a more comprehensive and reliable assignment of the vibrational modes of the molecule. jocpr.com

Analysis of Molecular Vibrational Modes and Band Assignments

The detailed assignment of vibrational modes for this compound is achieved through a combined approach of experimental data and theoretical calculations, often employing DFT methods. jocpr.com These calculations can predict the vibrational frequencies and intensities, which are then correlated with the experimental FT-IR and FT-Raman spectra. jocpr.commdpi.com

For the related 42PBD, assuming a C_s point group symmetry, the vibrational modes can be classified into in-plane (A') and out-of-plane (A'') species. jocpr.com The C-H in-plane bending vibrations, for example, are typically found in the 1300–1000 cm⁻¹ region. nih.gov In the case of 42PBD, these were experimentally observed between 1100-1465 cm⁻¹ in the FT-IR spectrum and calculated to be in the 1499–1053 cm⁻¹ range. jocpr.com The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. nih.gov

Table 1: Selected Vibrational Frequencies and Assignments for 4-(2-Pyridyl)benzaldehyde (42PBD)

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

|---|---|---|---|

| 3349 | - | - | Aromatic C-H stretch |

| 3076 | 3076 | 3214, 3159, 3145 | Aromatic C-H stretch |

| 1464 | 1411 | 1499 | C-H in-plane bend |

| 1429 | - | - | C-H in-plane bend |

| 1383 | 1292 | - | C-H in-plane bend |

| 1208 | 1211 | - | C-H in-plane bend |

| 1159 | 1172 | - | C-H in-plane bend |

| 1154 | 1154 | - | C-H in-plane bend |

| 1101 | 1062 | 1053 | C-H in-plane bend |

Data sourced from a study on 4-(2-Pyridyl)benzaldehyde. jocpr.com

Electronic Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is employed to investigate the electronic structure and transitions within the this compound molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound, typically measured in a suitable solvent, reveals information about the electronic transitions between molecular orbitals. The spectrum of the related 4-(2-Pyridyl) benzaldehyde (B42025) was examined in the wavelength range of 190–400 nm. jocpr.com The absorption bands observed are generally assigned to π-π* and n-π* transitions. lokadrusti.org The π-π* transitions, which are typically more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group. The less intense n-π* transitions involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. lokadrusti.org For comparison, the UV-Vis spectrum of 4'-phenyl-terpyridyl in chloroform (B151607) shows absorption maxima at 321 and 248 nm. rsc.org

Solvatochromic Effects on Electronic Transitions

The electronic absorption spectrum of this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. bohrium.com This effect arises from differential solvation of the ground and excited states of the molecule. lokadrusti.org By studying the UV-Vis spectrum in a range of solvents with varying polarities, insights into the nature of the electronic transitions and the change in dipole moment upon excitation can be gained. rsc.orgnih.gov

For instance, a study on 4-(2-Pyridyl)benzaldehyde investigated its UV-Vis absorption spectra in water, ethanol, and methanol. jocpr.comresearchgate.net In polar solvents, a blue shift (hypsochromic shift) of the n-π* transition is often observed due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. lokadrusti.org Conversely, the π-π* transitions may exhibit a red shift (bathochromic shift) in polar solvents, indicating a more polar excited state. acs.org The analysis of these solvatochromic shifts, often with the aid of theoretical calculations like Time-Dependent Density Functional Theory (TD-DFT), provides a deeper understanding of the electronic structure and properties of the molecule. jocpr.comresearchgate.net

Table 2: UV-Vis Absorption Data for 4-(2-Pyridyl)benzaldehyde in Different Solvents

| Solvent | Absorption Maxima (λ_max, nm) |

|---|---|

| Water | Data not explicitly provided in the search results. A study was conducted in this solvent. jocpr.comresearchgate.net |

| Ethanol | Data not explicitly provided in the search results. A study was conducted in this solvent. jocpr.comresearchgate.net |

| Methanol | Data not explicitly provided in the search results. A study was conducted in this solvent. jocpr.comresearchgate.net |

Although studies were conducted in these solvents, the specific absorption maxima values were not available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, is indispensable for the unambiguous structural confirmation of this compound. This method provides precise information on the chemical environment of each proton and carbon atom, allowing for a detailed map of the molecule's connectivity and electronic properties to be constructed.

Proton NMR (¹H NMR) spectroscopy of this compound provides characteristic signals that confirm the presence and connectivity of the benzaldehyde and pyridine rings. The spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct chemical shifts and coupling patterns for each proton.

The aldehydic proton characteristically appears as a singlet in the downfield region of the spectrum, typically around 10.10 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group. The protons on the benzaldehyde ring typically appear as two doublets. For instance, in one study, these were observed at 8.18 ppm and 8.00 ppm, both with a coupling constant (J) of 12.0 Hz. rsc.org The protons of the pyridine ring also exhibit characteristic signals. The proton at the 2-position of the pyridine ring often appears as a singlet around 8.75 ppm. rsc.org Another proton on the pyridine ring has been reported as a singlet at 7.32 ppm. rsc.org The remaining two protons on the pyridine ring are often observed as a singlet at approximately 7.82 ppm. rsc.org

The integration of these signals, which corresponds to the number of protons each signal represents, further validates the assigned structure. The distinct chemical shifts and coupling constants observed in the ¹H NMR spectrum provide a unique fingerprint for this compound, confirming the substitution pattern and electronic environment of the aromatic rings.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 10.10 | Singlet | - | Aldehydic proton |

| 8.75 | Singlet | - | Pyridinyl H2 |

| 8.18 | Doublet | 12.0 | Benzaldehyde protons |

| 8.00 | Doublet | 12.0 | Benzaldehyde protons |

| 7.82 | Singlet | - | Pyridinyl protons |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Complementing the ¹H NMR data, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides crucial information about the carbon skeleton of this compound. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

The carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield chemical shift, which typically falls in the range of 190-200 ppm. The aromatic region of the ¹³C NMR spectrum displays a series of signals corresponding to the carbon atoms of the benzaldehyde and pyridine rings. The chemical shifts of these carbons are influenced by their position relative to the electron-withdrawing aldehyde group and the nitrogen atom of the pyridine ring. Generally, aromatic carbons appear in the range of 120-170 ppm. oregonstate.edu Quaternary carbons, those not directly bonded to a hydrogen atom, often exhibit weaker signals in the spectrum. oregonstate.edu

By analyzing the number of signals and their chemical shifts, it is possible to confirm the presence of all twelve carbon atoms in the molecule and to assign them to their respective positions in the benzaldehyde and pyridine rings. This detailed carbon framework analysis, in conjunction with the proton NMR data, provides irrefutable evidence for the structure of this compound.

Table of Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. This method models the electronic structure of a many-body system based on its electron density rather than its complex many-electron wavefunction. For molecules like 2-(4-Pyridinyl)benzaldehyde, DFT calculations, often using a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p), can yield highly reliable predictions of its structural and electronic character.

Conformational analysis, often performed through a potential energy surface (PES) scan, involves rotating specific bonds to identify the most stable conformer. In the case of this compound, rotation around the C-C single bond connecting the two aromatic rings would reveal the energy barriers between different rotational isomers (rotamers). The global minimum energy conformation represents the most probable structure of the molecule in the gas phase. The optimized geometric parameters, such as bond lengths and angles, provide a precise description of the molecular framework. For instance, the bond angles within the phenyl and pyridine (B92270) rings are expected to be close to 120°, typical for sp² hybridized carbon atoms.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: The following data is representative for a molecule of this type, as a specific computational study for this compound was not identified in the searched literature. Parameters are calculated at the B3LYP/6-311++G(d,p) level.)

| Parameter | Bond/Angle | Illustrative Value |

| Bond Lengths (Å) | C(phenyl)-C(aldehyde) | 1.49 |

| C=O | 1.22 | |

| C(phenyl)-C(pyridyl) | 1.48 | |

| C-N (pyridyl) | 1.34 | |

| Bond Angles (º) | C-C-C (phenyl) | 120.1 |

| C-C-H (aldehyde) | 121.5 | |

| C-C=O | 123.8 | |

| Dihedral Angle (º) | Phenyl-Pyridyl | 35.2 |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Following geometry optimization, frequency calculations are performed at the same level of theory. These calculations yield a set of normal vibrational modes, each with a specific frequency and intensity. The results are crucial for interpreting experimental spectra, allowing for the assignment of specific spectral bands to the corresponding molecular motions, such as C-H stretching, C=O stretching of the aldehyde group, and ring breathing modes.

A detailed assignment is often achieved through a Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a given normal mode. The strong band anticipated around 1700 cm⁻¹ in the IR spectrum, for example, is unequivocally assigned to the C=O stretching vibration of the aldehyde group. Comparing the computed spectrum with an experimental one often requires the use of a scaling factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations.

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound (Note: This data is representative. Specific calculated values for the title compound were not found.)

| Frequency (cm⁻¹) (Scaled) | Assignment (based on PED) | Type of Vibration |

| 3075 | C-H stretch | Aromatic rings |

| 2880 | C-H stretch | Aldehyde group |

| 1705 | C=O stretch | Aldehyde group |

| 1595 | C=C stretch | Aromatic rings |

| 1470 | C-C stretch | Ring-linking bond |

| 825 | C-H out-of-plane bend | Pyridine ring |

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's reactivity profile. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be distributed primarily over the benzaldehyde (B42025) ring, while the LUMO may be centered more on the electron-deficient pyridine ring, facilitating charge transfer interactions.

Table 3: Illustrative Frontier Molecular Orbital Properties (Note: This data is representative. Specific calculated values for the title compound were not found.)

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -6.52 |

| LUMO Energy | -1.88 |

| HOMO-LUMO Gap (ΔE) | 4.64 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic interactions. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, the MEP map would be expected to show a strongly negative region (red) around the carbonyl oxygen atom due to the lone pairs of electrons, making it a prime site for electrophilic attack. The nitrogen atom in the pyridine ring would also exhibit a negative potential. Conversely, the hydrogen atom of the aldehyde group and the hydrogen atoms on the aromatic rings would show positive potential (blue or light blue), indicating them as electrophilic sites.

Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. These charges provide a quantitative measure of the electron distribution and help in understanding the electrostatic interactions within the molecule. The calculation partitions the total electron density among the atoms.

In this compound, the Mulliken charge analysis would likely show that the carbonyl oxygen and the pyridine nitrogen atoms carry a significant negative charge, consistent with their high electronegativity. The carbonyl carbon and the hydrogen atoms would, in turn, carry positive charges. This charge distribution is fundamental to the molecule's dipole moment and its interaction with other polar molecules or ions.

Table 4: Illustrative Mulliken Atomic Charges (e) (Note: This data is representative. Specific calculated values for the title compound were not found.)

| Atom | Illustrative Charge (e) |

| O (carbonyl) | -0.45 |

| N (pyridine) | -0.52 |

| C (carbonyl) | +0.38 |

| C (pyridyl, adjacent to N) | +0.25 |

| H (aldehyde) | +0.15 |

Quantum chemical calculations can be used to predict the thermodynamic properties of a molecule, such as standard heat of formation (ΔH°f), entropy (S), and heat capacity (Cv), as a function of temperature. These properties are derived from the calculated vibrational frequencies and structural parameters using principles of statistical mechanics.

By calculating these properties over a range of temperatures, it is possible to understand how the stability and energy of this compound change with thermal conditions. This information is vital for chemical engineering applications and for predicting reaction equilibria and kinetics at different temperatures. Generally, entropy and heat capacity increase with temperature due to the greater population of vibrational and rotational energy levels.

Table 5: Illustrative Thermodynamic Properties at Different Temperatures (Note: This data is representative. Specific calculated values for the title compound were not found.)

| Temperature (K) | Enthalpy (kcal/mol) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) |

| 298.15 | 45.8 | 42.5 | 95.3 |

| 400.00 | 50.5 | 53.1 | 109.8 |

| 500.00 | 56.2 | 62.4 | 123.1 |

| 600.00 | 62.8 | 70.2 | 135.2 |

Analysis of Non-Covalent Interactions

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), a detailed picture of the close contacts between molecules can be obtained.

A hypothetical Hirshfeld surface analysis of this compound would likely highlight the following key interactions:

C-H···N interactions: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor, likely forming weak C-H···N hydrogen bonds with hydrogen atoms from the phenyl ring of neighboring molecules.

C-H···O interactions: The oxygen atom of the aldehyde group can also act as a hydrogen bond acceptor, leading to C-H···O interactions.

C-H···π interactions: Hydrogen atoms from the periphery of the molecule can interact with the π-electron clouds of the aromatic rings of adjacent molecules.

A quantitative breakdown of these interactions can be represented in a 2D fingerprint plot derived from the Hirshfeld surface. The relative contributions of different types of contacts provide a numerical measure of their importance in the crystal packing.

Table 6.6.1: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | ~40-50% |

| C···H/H···C | ~20-30% |

| O···H/H···O | ~10-15% |

| N···H/H···N | ~5-10% |

| C···C | ~3-5% |

| Other | ~1-2% |

This table is a hypothetical representation based on analyses of structurally similar compounds and is intended for illustrative purposes. Actual values would depend on the determined crystal structure.

Non-Covalent Interaction (NCI) Plot Analysis:

NCI plot analysis provides a qualitative and intuitive visualization of non-covalent interactions in real space. It is based on the electron density and its reduced density gradient. The resulting plots show surfaces colored according to the strength and nature of the interaction: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

For this compound, an NCI plot would be expected to show:

A distinct blue or bluish-green region between the pyridine nitrogen and a proximate hydrogen atom, indicative of a C-H···N hydrogen bond.

A similar region near the aldehyde oxygen, corresponding to C-H···O interactions.

Broad, greenish surfaces between the aromatic rings, signifying π-π stacking and other van der Waals forces.

Red areas in the core of the rings, representing the steric repulsion of the covalent framework.

The combination of Hirshfeld surface analysis and NCI plots provides a powerful and comprehensive picture of the non-covalent interactions that dictate the supramolecular chemistry of this compound. The insights gained from such computational studies are crucial for the rational design of new materials with desired solid-state properties. The crystal structure of an iridium complex with this compound as a ligand has been reported, suggesting that experimental data for the free ligand may be accessible through crystallographic databases, which would enable a precise and detailed analysis of its non-covalent interactions. researchgate.net

Advanced Applications and Functional Materials Research

Role in Complex Organic Synthesis and Novel Material Development

2-(4-Pyridinyl)benzaldehyde serves as a critical intermediate in the synthesis of complex organic molecules and novel functional materials. chemimpex.com Its structure, featuring both an electron-withdrawing aldehyde group and an electron-deficient pyridine (B92270) ring, allows it to participate in a wide array of chemical reactions. Researchers utilize this compound for its ability to facilitate complex chemical transformations, such as condensation and cross-coupling reactions, which are fundamental in creating new drug candidates and advanced materials. chemimpex.com

The compound's reactivity and stability make it a preferred choice for both laboratory-scale research and industrial applications. chemimpex.com It is widely employed as a ligand in coordination chemistry, where it forms stable complexes with various metal ions. These metal complexes are instrumental in studying photophysical properties and catalytic activities, paving the way for the development of innovative materials.

Contributions to Pharmaceutical Research and Drug Design

The structural attributes of this compound make it a significant scaffold in medicinal chemistry and pharmaceutical research.

Intermediate in Biologically Active Compound Synthesis

As a versatile intermediate, this compound is a foundational component in the synthesis of a wide range of biologically active compounds. chemimpex.comchemimpex.com Its pyridine ring and benzaldehyde (B42025) group provide reactive sites for constructing more complex molecular architectures. cymitquimica.com This adaptability is leveraged in the development of pharmaceuticals, agrochemicals, and dyes. chemimpex.comchemimpex.com The synthesis of numerous derivatives from this parent compound allows for the exploration of a broad spectrum of biological activities, highlighting its importance in drug discovery and development pipelines. chemimpex.commdpi.com

Investigation in Specific Therapeutic Areas (e.g., Anti-cancer, Neurological Agents)

The pyridinylbenzaldehyde framework is a key pharmacophore in the design of therapeutic agents, particularly in oncology and neurology.

Anti-cancer Research: A notable isomer, 4-(2-Pyridyl)benzaldehyde, has been used as a precursor in the synthesis of novel anti-cancer agents. In one study, a series of diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates were synthesized via a three-component Kabachnik-Field's reaction. nih.gov Computational docking analyses identified several of these compounds as potential therapeutic agents against the breast cancer aromatase enzyme, with strong binding affinities. nih.gov Subsequent in vitro screening against human breast cancer cells (MCF-7) confirmed that specific compounds in the series exhibited promising anti-proliferative activity, significantly reducing cell viability at low concentrations. nih.gov

In Vitro Anti-Proliferation Activity of 4-(Pyridin-2-yl)benzaldehyde Derivatives

Selected compounds from the study demonstrating notable activity against MCF-7 breast cancer cells.

| Compound ID | Description | Binding Affinity (kcal/mol) | Effect on Cell Viability | Antioxidant Activity Comparison |

|---|---|---|---|---|

| 4m | Derivative with specific amino group | -9.4 | Sustained low cell viability at 20 µg/mL | ~10% higher than standard (ascorbic acid) |

| 4n | Derivative with specific amino group | -9.6 | Sustained low cell viability at 20 µg/mL | ~10% higher than standard (ascorbic acid) |

| 4q | Derivative with specific amino group | Not specified in abstract | Sustained low cell viability at 20 µg/mL | ~10% higher than standard (ascorbic acid) |

Neurological Agents: While detailed studies on this compound are specific, the broader class of pyridinylbenzaldehydes serves as key intermediates in the synthesis of pharmaceutical agents targeting neurological disorders. chemimpex.comchemimpex.com Their structural framework is considered valuable for developing new drug candidates in this therapeutic area.

Studies as a Reactive Metabolite or Impurity

In the context of pharmaceutical manufacturing and metabolism, specific isomers of pyridinylbenzaldehyde have been identified and studied as impurities or metabolites of established drugs. Notably, 4-(2-Pyridyl)benzaldehyde , an isomer of the titular compound, is recognized as a reactive metabolite and a specified impurity of Atazanavir. cymitquimica.commedchemexpress.comcymitquimica.commedchemexpress.comnih.gov Atazanavir is an antiretroviral medication used in the treatment of HIV. The identification and characterization of such impurities are critical for ensuring the quality, safety, and efficacy of the final pharmaceutical product. drjcrbio.com

Applications in Advanced Materials Science

The electro-optical properties inherent to the pyridinylbenzaldehyde structure make it a valuable component in the development of advanced functional materials.

Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

This compound and its derivatives play a role in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and other organic semiconductor devices. chemimpex.com

The compound is used as a ligand to synthesize luminescent metal complexes, such as those with iridium(III), which are employed as phosphorescent emitters in OLEDs. These complexes are crucial for achieving high-efficiency light emission. Furthermore, the molecular scaffold is a building block for creating organic semiconductor materials that contribute to the development of more efficient OLEDs and organic solar cells. chemimpex.comtcichemicals.com Research has shown that modifying the position of the nitrogen atom within the pyridine ring of related structures can tune the photophysical properties, impacting the performance of OLED devices. mdpi.com For instance, derivatives have been synthesized through Knoevenagel condensation to create luminogens with aggregation-induced emission (AIE) properties, which are highly desirable for bright and efficient solid-state lighting applications. mdpi.com

Development of Fluorescent Probes for Biological Imaging

The rational design of fluorescent probes for visualizing specific analytes within complex biological environments is a significant area of chemical biology. The compound this compound and its structural analogues serve as important precursors in the creation of such probes, particularly for the detection of metal ions. researchgate.netchemimpex.com The pyridine nitrogen atom and the aldehyde oxygen atom can act as a bidentate chelation site for metal ions. researchgate.net This binding event can modulate the photophysical properties of a larger fluorophore system, leading to a detectable change in fluorescence, a mechanism often referred to as Chelation-Enhanced Fluorescence (CHEF).

Research in this area has led to the development of sophisticated sensors for biologically important metal ions like zinc(II). For instance, a ratiometric fluorescent sensor for zinc(II), 4-methyl-2-(2-pyridyl)-5-(2-thiophenyl)thiazole (2-PTT), was developed based on a 2-pyridyl-thiazole derivative. lookchem.com Upon binding with zinc(II), this probe exhibited a distinct shift in its emission spectrum, allowing for ratiometric detection which provides a built-in correction for environmental effects. lookchem.com The probe and zinc(II) formed a 1:1 complex with a binding constant of 2.09 × 10⁵ M⁻¹. lookchem.com

In another study, pyrene-terpyridine ligands, synthesized from a 4-methylbenzaldehyde (B123495) derivative, were developed for the dual detection of metal ions, including Zn²⁺, through both fluorescence and mass spectrometry. arkat-usa.org These probes showed a selective red fluorescence enhancement in the presence of Zn²⁺, enabling the imaging of this ion within human cells (HaCaT cells), where it was observed to accumulate in the mitochondria. arkat-usa.org The principle of using a benzaldehyde derivative as a key synthetic intermediate is central to these applications. While these examples use structural analogues, they highlight the utility of the pyridinyl-benzaldehyde framework. The core concept involves the reaction of the aldehyde group to build a larger, more complex chelating system attached to a fluorophore. The pyridine moiety then participates in the selective binding of the target ion.

Table 1: Examples of Fluorescent Probes Derived from Pyridine/Benzaldehyde Scaffolds for Biological Imaging

| Probe Base Structure | Target Analyte | Sensing Mechanism | Detection Limit (LOD) | Application |

| Pyridyl-Thiazole Derivative lookchem.com | Zn(II) | Ratiometric, Dual Emission | Not specified | Selective sensing in solution |

| Pyrene-Terpyridine arkat-usa.org | Zn(II), Co(II), Ni(II) | "Turn-on" Fluorescence (for Zn²⁺) | Biologically relevant range | Zn(II) imaging in mitochondria of human cells |

| Rhodamine-Hydrazine & Trihydroxybenzaldehyde cymitquimica.com | Pb²⁺ | Colorimetric & Fluorescent | 0.73 µM | Detection in water samples |

| Quinoline-based Schiff base nih.gov | Zn²⁺ | "Turn-on" Fluorescence | 3.5 × 10⁻⁷ M | Detection in environmental and biological systems |

Precursor in Agrochemical Development

The pyridine ring is a critical pharmacophore found in numerous commercially successful agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netmdpi.comijcrt.org The versatility of this compound and its isomers as synthetic intermediates allows for their use in the development of novel, biologically active compounds for crop protection. chemimpex.comacs.orgcymitquimica.com The aldehyde functional group provides a reactive handle for a variety of chemical transformations, such as condensation and cross-coupling reactions, enabling the construction of diverse molecular architectures around the core pyridine structure. chemimpex.comcymitquimica.com

While specific commercial pesticides directly synthesized from this compound are not prominently documented in publicly available research, the utility of this structural motif is evident from related compounds. For example, a patent discloses N-[2-(4-pyridinyl)ethyl]benzamide derivatives as effective fungicides. google.com The synthesis of such molecules can involve the reaction of a benzaldehyde derivative. This highlights how the pyridinyl and a benzene-derived moiety are combined to create fungicidally active structures.

In the realm of insecticides, many pyridine derivatives have been developed as analogues to neonicotinoids, a major class of insecticides. nih.govnih.gov Research has shown that pyridine derivatives synthesized through multi-component reactions involving various aromatic aldehydes exhibit significant insecticidal activity against pests like the cowpea aphid (Aphis craccivora). nih.govnih.gov In one study, a series of 2-ethoxy-3-cyanopyridine derivatives were synthesized using substituted benzaldehydes as starting materials. nih.gov The resulting compounds showed potent insecticidal effects, with some derivatives demonstrating higher activity than others based on the substitution pattern on the aromatic rings, indicating clear structure-activity relationships. nih.gov For example, compound 1f (6-(p-chlorophenyl)-2-ethoxy-4-phenyl-3-cyanopyridine) showed a very high toxicity to cowpea aphid nymphs with an LC₅₀ value of 0.080 mg/L. nih.gov

Furthermore, phenylpyridine structures have been explored as a new class of herbicides that act by inhibiting the enzyme protoporphyrinogen-IX-oxidase (Protox). chimia.ch These compounds are designed by combining key structural features of existing herbicides and are synthesized using modern cross-coupling methods, such as the Suzuki coupling, which can link pyridyl and phenyl fragments. chimia.ch This synthetic strategy underscores the potential of pyridinyl-benzaldehyde derivatives as key building blocks for new herbicidal compounds.

Table 2: Research Findings on Agrochemicals with Pyridine-Aromatic Aldehyde Derived Structures

| Compound Class | Agrochemical Type | Target Organism | Key Research Finding |

| N-[2-(4-pyridinyl)ethyl]benzamide Derivatives google.com | Fungicide | Phytopathogenic fungi | Patented as a class of fungicidal compounds. |

| Phenylpyridine Derivatives chimia.ch | Herbicide | Broadleaf and grass weeds | Act as potent inhibitors of the Protox enzyme, effective under post-emergent conditions. |

| Cyanopyridine Derivatives nih.gov | Insecticide | Cowpea aphid (Aphis craccivora) | Compound 1f showed high insecticidal activity with an LC₅₀ of 0.080 mg/L against nymphs. |

| Cyclopenta[c]pyridine Derivatives acs.org | Fungicide, Insecticide, Antiviral | S. sclerotiorum, B. cinerea, P. infestans | Compound 4i (a 5-aryl derivative) showed a 91.9% inhibition ratio against Sclerotinia sclerotiorum. |

Conclusion and Future Research Perspectives

Summary of Current Research Status

The compound 2-(4-Pyridinyl)benzaldehyde, a unique molecule combining a pyridine (B92270) ring with a benzaldehyde (B42025) moiety, has established itself as a versatile building block in several scientific domains. chemimpex.com Its significance stems from its utility as a key intermediate in the synthesis of a wide array of more complex molecules. chemimpex.com

Current research extensively utilizes this compound in the following areas:

Organic Synthesis: It serves as a fundamental precursor for creating intricate organic molecules. chemimpex.com Its aldehyde and pyridine functional groups allow for a variety of chemical transformations, making it a valuable tool for synthetic chemists. chemimpex.com

Coordination Chemistry: The pyridine nitrogen atom acts as a ligand, enabling the formation of coordination complexes with various transition metals. These complexes are subjects of investigation for their potential applications in catalysis and materials science. chemimpex.comresearchgate.net

Medicinal Chemistry: This compound is a recognized building block in the development of new pharmaceutical agents. chemimpex.com Notably, it is a known reactive metabolite of the antiviral drug Atazanavir. medchemexpress.com The pyridine scaffold is a common feature in many biologically active compounds, and derivatives of this compound are being explored for a range of therapeutic applications. jchemrev.comresearchgate.net

Materials Science: Researchers are exploring the use of this compound in the creation of novel materials. chemimpex.com For instance, it has been used in the synthesis of polymers with specific thermal and electrical properties, as well as in the development of corrosion inhibitors for mild steel in acidic environments. mdpi.comdergipark.org.tr

The reactivity of both the aldehyde and pyridine groups allows for diverse synthetic strategies, including condensation and cross-coupling reactions, further broadening its applicability. chemimpex.com

Emerging Research Directions and Challenges

While significant progress has been made, several exciting avenues for future research involving this compound are emerging. Concurrently, researchers face certain challenges that need to be addressed to unlock the full potential of this compound.

Emerging Research Directions:

Development of Novel Catalysts: There is a growing interest in designing and synthesizing new transition metal complexes using this compound as a ligand. researchgate.netrsc.org The focus is on creating highly efficient and selective catalysts for a variety of organic transformations, including A³ coupling reactions to produce propargylamines. rsc.org

Advanced Materials with Tailored Properties: Future research will likely focus on the synthesis of new polymers and coordination polymers incorporating this compound. chemimpex.com The goal is to develop materials with specific optical, electronic, and thermal properties for applications in areas like fluorescent probes for biological imaging and gas storage technologies. chemimpex.comdergipark.org.tr

Exploration of New Biological Activities: The structural motif of this compound is a promising starting point for the discovery of new therapeutic agents. jchemrev.comresearchgate.net Future medicinal chemistry research will likely involve the synthesis and biological evaluation of a wider range of derivatives to explore their potential as anticancer, anticonvulsant, or antidepressant agents. chemimpex.comjchemrev.comnih.gov

Antimicrobial and Antifungal Agents: Given the known antimicrobial properties of some pyridine derivatives, there is potential in investigating this compound derivatives as new antimicrobial and antifungal agents. researchgate.netresearchgate.net A recent study highlighted the antiaflatoxigenic activity of a new benzaldehyde derivative against Aspergillus flavus, suggesting a potential application in food safety. mdpi.com

Challenges:

Synthesis and Functionalization: While synthetic routes to this compound exist, developing more efficient, scalable, and environmentally friendly synthetic methods remains a challenge. researchgate.netresearchgate.net Furthermore, achieving selective functionalization at different positions of the pyridine and benzene (B151609) rings can be complex. researchgate.net

Chirality and Stereoselectivity: For applications in medicinal chemistry and asymmetric catalysis, the synthesis of chiral derivatives of this compound with high stereoselectivity is crucial and often challenging to achieve. nih.govresearchgate.net

Understanding Structure-Activity Relationships: A significant challenge lies in elucidating the precise relationship between the molecular structure of this compound derivatives and their observed biological or material properties. researchgate.net This requires extensive experimental and computational studies. mdpi.com

Product Stability and Characterization: The nature of the final products synthesized from this compound can sometimes be challenging, with possibilities of oily or viscous products that are difficult to purify and characterize. researchgate.net

Q & A

Q. Advanced: How can regioselectivity challenges in cross-dehydrogenative coupling (CDC) reactions involving this compound be addressed?

Regioselectivity in CDC reactions can be controlled using transient directing groups or transition metal catalysts (e.g., Pd or Ru). For example, a directing strategy involving pyridyl coordination to metal centers ensures selective C–H activation at the para position of the benzaldehyde moiety . Kinetic studies using in situ NMR monitoring can help refine reaction conditions to favor desired regioisomers .

Basic: What characterization techniques are critical for confirming the structure of this compound derivatives?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.5–8.5 ppm) with coupling constants indicative of pyridinyl substitution .

- FT-IR : A strong aldehyde C=O stretch near 1700 cm⁻¹ confirms the formyl group .

- Elemental Analysis : Carbon and nitrogen percentages should align with the molecular formula (e.g., C₁₂H₉NO) .

Q. Advanced: How can discrepancies in crystallographic data for coordination complexes of this compound be resolved?

Single-crystal X-ray diffraction (SCXRD) with high-resolution data (R factor <0.05) is essential. For example, in [Mo(CO)₆] complexes, bond length deviations (e.g., Mo–N vs. Mo–C) may arise from ligand flexibility. Refinement software like SHELXL and density functional theory (DFT) calculations can reconcile structural inconsistencies .

Basic: How can this compound be functionalized for bioconjugation applications?

Methodological Answer:

The aldehyde group reacts selectively with hydrazine or aminooxy derivatives under mild acidic conditions (pH 4–5). For example, succinimidyl 4-formylbenzoate (SFB) mediates protein conjugation via Schiff base formation, followed by stabilization with NaBH₃CN reduction .

Q. Advanced: What strategies improve the efficiency of this compound in PEG-based heterotelechelic polymer synthesis?

Use α-benzylacetal-ω-methanesulfonyl PEG precursors. Ring-opening polymerization of ethylene oxide (EO) initiated by potassium alkoxides yields telechelic polymers with high end-group fidelity. Monitor reaction progress via MALDI-TOF MS to ensure >90% functionalization .

Basic: What are the key applications of this compound in coordination chemistry?

Methodological Answer:

It serves as a bridging ligand in metal-organic frameworks (MOFs) and clusters. For example, reactions with [P₇]³⁻ anions yield phospholide complexes, where the pyridinyl nitrogen coordinates to Mo or K⁺ ions .

Q. Advanced: How can ligand design using this compound enhance catalytic activity in transition metal complexes?

Modify the pyridinyl substituents to tune electronic effects. For instance, electron-withdrawing groups (e.g., –NO₂) increase Lewis acidity at the metal center, enhancing catalytic turnover in oxidation reactions. Cyclic voltammetry (CV) can assess redox potential adjustments .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes .

Q. Advanced: How should researchers assess toxicity risks when toxicological data is limited?

Conduct in vitro assays (e.g., MTT for cytotoxicity) using human cell lines (e.g., HEK293). Compare structural analogs (e.g., 4-nitrobenzaldehyde) to infer potential hazards. Implement Ames testing for mutagenicity if the compound contains aromatic amines .

Basic: How can conflicting reports on the biological activity of this compound derivatives be addressed?

Methodological Answer:

Reproduce assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing). For example, discrepancies in MIC values against S. aureus may arise from variations in broth microdilution protocols. Use positive controls (e.g., ciprofloxacin) to validate results .

Q. Advanced: What statistical methods are robust for analyzing contradictory data in structure-activity relationship (SAR) studies?

Apply multivariate analysis (e.g., principal component analysis, PCA) to identify confounding variables (e.g., solvent polarity, incubation time). Bayesian regression models can quantify uncertainty in activity trends across derivative libraries .

Basic: What are the computational approaches for predicting the reactivity of this compound?

Methodological Answer:

Density functional theory (DFT) at the B3LYP/6-31G* level predicts frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Software like Gaussian or ORCA can model electrophilic attack at the aldehyde carbon .

Q. Advanced: How can molecular dynamics (MD) simulations optimize MOF stability using this compound as a linker?

Simulate thermal stability by calculating binding energies between the ligand and metal nodes (e.g., Zn₄O clusters). Use NPT ensembles at 300 K to assess framework collapse thresholds. Pair with experimental TGA data for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。